A Technical Guide to 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid: Properties, Synthesis, and Applications
A Technical Guide to 2-(2-Fluorophenyl)thiazole-4-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
Heterocyclic compounds form the backbone of modern medicinal chemistry, and among them, the thiazole ring is a privileged scaffold due to its presence in a wide array of biologically active compounds, including the essential vitamin B1 (thiamine).[1][2] The thiazole nucleus is a five-membered aromatic ring containing sulfur and nitrogen atoms, which imparts unique electronic and structural properties that are highly valuable in drug design.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[2][3][4]
This technical guide provides an in-depth examination of a specific derivative, 2-(2-Fluorophenyl)thiazole-4-carboxylic acid . We will explore its core chemical and physical properties, detail its primary synthetic route through the Hantzsch thiazole synthesis, outline its analytical characterization, and discuss its potential applications in drug discovery. The inclusion of a 2-fluorophenyl moiety is a common medicinal chemistry strategy to enhance metabolic stability or modulate binding affinity through specific electronic and steric interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.
Core Physicochemical Properties
The key identifying and physical properties of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid are summarized below. Note that while the properties listed are for the target 2-fluoro isomer, the most readily available commercial analogue is often the 4-fluoro isomer.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆FNO₂S | |
| Molecular Weight | 237.23 g/mol | N/A |
| IUPAC Name | 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid | N/A |
| CAS Number | 863668-07-9 (4-fluoro isomer) | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 110-112 °C (4-fluoro isomer) | [6] |
| SMILES | O=C(O)C1=CSC(=N1)C2=CC=CC=C2F | N/A |
| InChI Key | ADTZSCPHZARMBS-UHFFFAOYSA-N (4-fluoro isomer) |
Spectroscopic Signatures
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following table outlines the expected characteristic signals for 2-(2-Fluorophenyl)thiazole-4-carboxylic acid.
| Technique | Signature | Expected Characteristics |
| ¹H NMR | Carboxyl Proton (-COOH) | Singlet, ~12.0-14.0 ppm (highly deshielded, may be broad)[7] |
| Aromatic Protons (Fluorophenyl & Thiazole) | Multiplets, ~7.2-8.5 ppm region | |
| ¹³C NMR | Carboxyl Carbon (-C OOH) | ~165-185 ppm[7] |
| Thiazole & Phenyl Carbons | ~110-160 ppm (C-F coupling may be observed) | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Very broad band, ~2500-3300 cm⁻¹[7][8] |
| C=O Stretch (Carboxylic Acid) | Strong, sharp band, ~1710-1760 cm⁻¹[7][8] | |
| C=N Stretch (Thiazole) | ~1600-1670 cm⁻¹[6] | |
| Mass Spectrometry | Molecular Ion (M+) | Expected m/z at ~237.01 |
| Key Fragment | Loss of -COOH (m/z ~192.02) |
Synthesis and Mechanistic Pathway
The construction of the thiazole ring is most reliably achieved through well-established condensation reactions.
The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and versatile method for preparing thiazole derivatives.[9][10] Its enduring utility is due to its operational simplicity, use of readily available starting materials, and generally high yields.[9][11] The core transformation involves the condensation reaction between an α-haloketone and a thioamide.[10] For the synthesis of the title compound, this involves reacting an α-halo-β-ketoester derived from 2-fluoroacetophenone with a thioamide, followed by hydrolysis.
Synthesis Workflow Diagram
The overall synthetic process can be visualized as a three-stage workflow: preparation of the key α-bromoketone intermediate, Hantzsch cyclization to form the thiazole ester, and final hydrolysis to yield the carboxylic acid.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methodologies for synthesizing analogous thiazole carboxylic acids.[6]
Step 1: Synthesis of α-Bromo-2-fluoroacetophenone (Intermediate 44)
-
To a solution of 2'-fluoroacetophenone (43 ) (8 mmol) in acetonitrile (4 mL), add N-Bromosuccinimide (NBS) (1.5 g, 8.4 mmol) and p-toluenesulfonic acid (1.38 g, 8 mmol).
-
Heat the reaction mixture to 50 °C and stir for 24 hours, monitoring progress by TLC.
-
Evaporate the solvent under reduced pressure. Add saturated NaHCO₃ solution (30 mL) to the residue.
-
Extract the mixture with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and evaporate in vacuum.
-
Purify the crude product by flash column chromatography (hexane-ethyl acetate) to afford the α-bromoketone intermediate.
Step 2: Synthesis of Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate (Intermediate 45)
-
Add the α-bromoketone 44 (5 mmol) to a solution of ethyl thiooxamate (692 mg, 5.2 mmol) in ethanol (20 mL).
-
Heat the resulting mixture to reflux for 6 hours.
-
Concentrate the reaction mixture in vacuum, dilute with ethyl acetate (30 mL), and wash sequentially with 1 N NaHCO₃ (3 x 20 mL) and brine (2 x 20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and evaporate under vacuum to obtain the crude thiazole ester 45 .
Step 3: Hydrolysis to 2-(2-fluorophenyl)thiazole-4-carboxylic acid
-
Dissolve the crude ester 45 in a mixture of methanol (MeOH) and water.
-
Add an excess of Lithium Hydroxide (LiOH) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Concentrate the mixture to remove MeOH, dilute with water, and acidify with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the final carboxylic acid.
Reaction Mechanism
The Hantzsch synthesis proceeds via a well-defined mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration to form the stable aromatic thiazole ring.[12]
Caption: Mechanistic steps of the Hantzsch thiazole ring formation.
Applications in Medicinal Chemistry and Drug Discovery
The Thiazole Scaffold in Drug Design
The thiazole ring is a bioisostere for various other aromatic systems and is prized for its ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions within enzyme active sites and receptors.[1] This versatility has led to the development of numerous FDA-approved drugs containing a thiazole moiety for a range of indications.[13] Derivatives of the core thiazole carboxylic acid structure are actively investigated as anticancer, antifungal, and antiviral agents.[4][14]
Influence of Key Functional Groups
The biological potential of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid can be rationalized by dissecting its constituent parts:
-
Thiazole Core: Provides a rigid, aromatic scaffold that correctly orients the other functional groups for target interaction. Its nitrogen and sulfur atoms can act as hydrogen bond acceptors.
-
2-(2-Fluorophenyl) Group: The phenyl ring can participate in hydrophobic or π-stacking interactions. The ortho-fluoro substituent is a strategic addition; it can increase metabolic stability by blocking potential sites of oxidation and can form specific hydrogen bonds or dipole interactions with protein residues, thereby enhancing binding affinity and selectivity.[15]
-
4-Carboxylic Acid Group: This acidic moiety is a potent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with basic residues like arginine or lysine in a target protein. This group often serves as a critical anchor, locking the molecule into the binding site.
Potential Therapeutic Targets Diagram
The structural features of this compound make it a promising building block for inhibitors of various enzyme classes, particularly kinases, which are common targets in oncology.[6]
Caption: Relationship between structure, properties, and therapeutic potential.
Conclusion
2-(2-Fluorophenyl)thiazole-4-carboxylic acid is a synthetically accessible heterocyclic compound with significant potential as a molecular scaffold in drug discovery. Its robust synthesis via the Hantzsch reaction, combined with the favorable electronic and steric properties imparted by the fluorophenyl and carboxylic acid groups, makes it an attractive starting point for the development of novel therapeutic agents. The principles and data outlined in this guide provide a solid foundation for researchers aiming to leverage this and related structures in their R&D programs, particularly in the fields of oncology and infectious diseases.
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